molecular formula C19H16N2O3S B2667437 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866864-78-0

9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2667437
CAS No.: 866864-78-0
M. Wt: 352.41
InChI Key: QNCNCUAHSFWQPS-UHFFFAOYSA-N
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Description

9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-amino-4-methoxyphenol with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the chromeno[2,3-d]pyrimidine core.

Chemical Reactions Analysis

9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols can replace the methoxy groups to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .

Scientific Research Applications

9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in biological pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar compounds to 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione include other pyrimidine derivatives such as:

  • 2-aminopyrimidines
  • 4-aminopyrimidines
  • Pyrido[2,3-d]pyrimidines

Compared to these compounds, this compound is unique due to its chromeno[2,3-d]pyrimidine core and the presence of methoxy and thione groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

9-methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-22-14-8-4-3-7-12(14)17-20-18-13(19(25)21-17)10-11-6-5-9-15(23-2)16(11)24-18/h3-9H,10H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCNCUAHSFWQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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